molecular formula C15H18N2O2 B14215600 1-Benzyl-6-butylpyrimidine-2,4-dione CAS No. 821795-65-7

1-Benzyl-6-butylpyrimidine-2,4-dione

Cat. No.: B14215600
CAS No.: 821795-65-7
M. Wt: 258.32 g/mol
InChI Key: MBCIYKRPPXPZNE-UHFFFAOYSA-N
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Description

1-Benzyl-6-butylpyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely found in nature and have significant biological and pharmacological importance

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-6-butylpyrimidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of barbituric acid with benzyl chloride and butyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol medium under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-butylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or butyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced derivatives with hydrogenated functional groups.
  • Substituted derivatives with various functional groups replacing the benzyl or butyl groups.

Scientific Research Applications

1-Benzyl-6-butylpyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-butylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

    1-Benzyl-6-methylpyrimidine-2,4-dione: Similar structure but with a methyl group instead of a butyl group.

    1-Benzyl-6-ethylpyrimidine-2,4-dione: Similar structure but with an ethyl group instead of a butyl group.

    1-Benzyl-6-propylpyrimidine-2,4-dione: Similar structure but with a propyl group instead of a butyl group.

Uniqueness: 1-Benzyl-6-butylpyrimidine-2,4-dione is unique due to its specific butyl substitution, which may confer distinct chemical and biological properties compared to its analogs. The length and branching of the butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

821795-65-7

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-benzyl-6-butylpyrimidine-2,4-dione

InChI

InChI=1S/C15H18N2O2/c1-2-3-9-13-10-14(18)16-15(19)17(13)11-12-7-5-4-6-8-12/h4-8,10H,2-3,9,11H2,1H3,(H,16,18,19)

InChI Key

MBCIYKRPPXPZNE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)NC(=O)N1CC2=CC=CC=C2

Origin of Product

United States

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